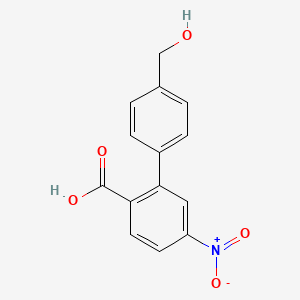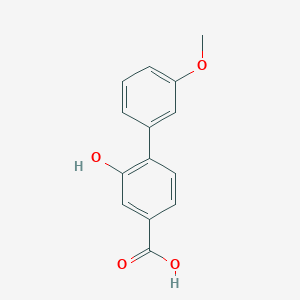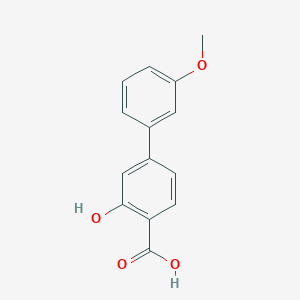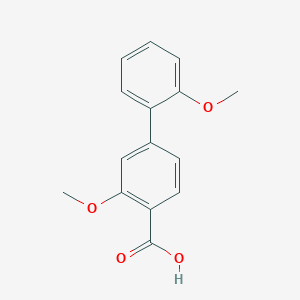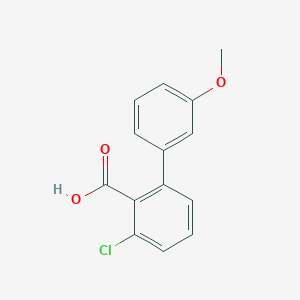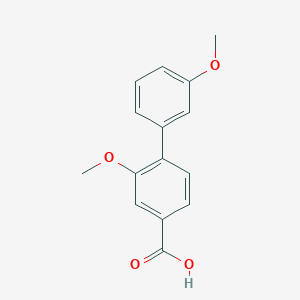
3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(3-methoxyphenyl)benzoic acid (3M4MPA) is an aromatic acid derivative commonly used in scientific research and laboratory experiments. It is a widely studied compound due to its versatile applications in various fields such as biochemistry, physiology, and pharmacology. 3M4MPA is a colorless, crystalline solid with a melting point of approximately 153°C and a molecular weight of 202.26 g/mol. It is soluble in water and organic solvents, and is often used as a reagent in organic synthesis.
科学的研究の応用
3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as a reagent in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. In addition, 3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% has been used as a starting material in the synthesis of various bioactive compounds, such as antibiotics, antifungals, and antiviral agents.
作用機序
The exact mechanism of action of 3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of certain transcription factors, such as NF-κB, and to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, it has been shown to modulate the expression of various genes involved in apoptosis, cell proliferation, and cell differentiation. It has also been shown to inhibit the activity of various enzymes, such as COX-2 and LOX, and to modulate the expression of various cytokines.
実験室実験の利点と制限
The use of 3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively low cost compound and is easy to obtain. It is also highly soluble in water and organic solvents, and has a low melting point, making it easy to use in various experiments. However, there are also some limitations to its use in laboratory experiments. It has a relatively low molecular weight, which can limit its ability to penetrate cell membranes. In addition, it can be toxic in high concentrations, and can cause irritation to the skin and eyes.
将来の方向性
There are several potential future directions for research involving 3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95%. It could be used in the development of new drugs, such as anti-inflammatory, anti-cancer, and anti-oxidant agents. It could also be used in the development of new diagnostic tools, such as biomarkers for cancer and other diseases. In addition, it could be used to study the effects of various environmental factors, such as air pollution, on human health. Finally, it could be used to study the effects of various drugs on the human body, such as their effects on cell proliferation and apoptosis.
合成法
3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95% is synthesised through a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde with hydrochloric acid in aqueous ethanol solution, resulting in the formation of 3-methoxy-4-hydroxybenzoic acid. This is then coupled with 3-methoxyphenylmagnesium bromide in the presence of a base, such as sodium hydroxide, to form 3-Methoxy-4-(3-methoxyphenyl)benzoic acid, 95%.
特性
IUPAC Name |
3-methoxy-4-(3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-3-4-10(8-12)13-7-6-11(15(16)17)9-14(13)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLQBLIFINDZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689153 |
Source


|
| Record name | 2,3'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175153-65-8 |
Source


|
| Record name | 2,3'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

